5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole

Beschreibung

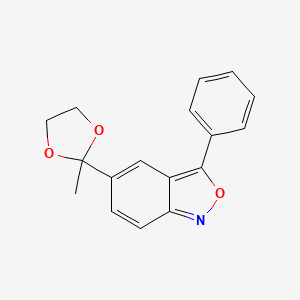

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a 2-methyl-1,3-dioxolane group and at position 3 with a phenyl ring. The 1,3-dioxolane moiety is a cyclic ketal, which can enhance molecular stability and solubility in organic solvents compared to polar substituents like hydroxyl or carboxylic acid groups .

Eigenschaften

IUPAC Name |

5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRKPMGGWYKYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzoxazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Analogues

Structural and Electronic Effects

- 5-Iodo-3-phenyl-2,1-benzoxazole : The iodine substituent at position 5 is a strong electron-withdrawing group and a superior leaving group, making this compound ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the dioxolane group in the target compound is electron-donating, which may stabilize the aromatic system and reduce electrophilicity at position 3.

- This makes carboxylate derivatives more suitable for pharmaceutical applications requiring bioavailability .

- The dioxolane group here may serve similar stabilizing roles as in the benzoxazole analogue .

Biologische Aktivität

5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity , focusing on antimicrobial, anticancer, and other pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 37103-99-4

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of sodium hydroxide in ethanol under controlled conditions. The yield reported for the synthesis is approximately 91% .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. A study on similar compounds highlighted their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, demonstrating their potential as antimicrobial agents .

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 30 |

| Compound C | Candida albicans | 10 |

Anticancer Activity

Benzoxazole derivatives have also shown promising anticancer properties. Various studies have reported cytotoxic effects against multiple cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : PC3

For instance, a specific derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM . The structure–activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance activity.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxolane ring may enhance its binding affinity and selectivity towards these targets .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study of benzoxazole derivatives, several compounds were tested for their antimicrobial efficacy against Bacillus subtilis and Escherichia coli. Only a few exhibited significant activity, with the most effective compounds featuring electron-donating substituents. This highlights the importance of molecular structure in determining biological activity .

Case Study 2: Anticancer Efficacy

A study focused on the anticancer properties of benzoxazole derivatives revealed that those with specific substitutions on the benzene ring showed enhanced cytotoxicity against breast and lung cancer cell lines. Notably, compounds with methoxy groups demonstrated superior activity compared to others without such substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.